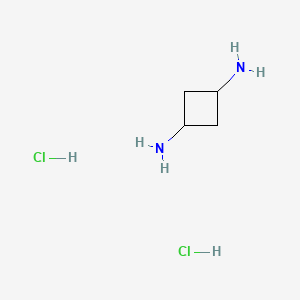

Cyclobutane-1,3-diamine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclobutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDYWFYSNPVRKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314772-13-8, 1523571-90-5 | |

| Record name | cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Cyclobutane-1,3-diamine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Cyclobutane-1,3-diamine dihydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The unique structural properties of the cyclobutane ring, characterized by significant ring strain and a puckered, three-dimensional conformation, offer a compelling scaffold for the design of novel therapeutics.[1][2] This document elucidates the core physical and chemical properties of the dihydrochloride salt, discusses its stereochemical nuances, and provides a comprehensive overview of its spectroscopic characterization. Furthermore, we present a generalized synthetic protocol, explore its chemical reactivity, and highlight its applications in modern drug discovery, particularly in the development of kinase inhibitors. Safety, handling, and storage considerations are also detailed to ensure its effective and safe utilization in a laboratory setting.

The Strategic Importance of the Cyclobutane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The cyclobutane moiety has emerged as a valuable "3D isostere" for traditional structures like aromatic rings or alkenes.[2][3] Its inherent properties, including a puckered structure, longer C-C bond lengths, and relative chemical inertness despite high ring strain, provide distinct advantages.[2]

The 1,3-disubstituted cyclobutane core, as found in Cyclobutane-1,3-diamine, serves several strategic roles in drug design:

-

Conformational Restriction: The rigid cyclobutane ring locks pendant functional groups into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][2]

-

Vectorial Projection of Pharmacophores: The defined cis and trans geometries allow for precise positioning of key interacting groups (in this case, the two primary amines) to optimize interactions within a target's binding pocket.[2]

-

Improved Physicochemical Properties: Replacing planar aromatic rings with a saturated, three-dimensional cyclobutane scaffold can decrease planarity, often leading to improved solubility and metabolic stability.[2]

-

Novelty and Patentability: The incorporation of this underutilized scaffold provides access to novel chemical space, a critical aspect of intellectual property development in the pharmaceutical industry.

This guide focuses on the dihydrochloride salt form, which enhances the stability and aqueous solubility of the parent diamine, making it a more convenient and versatile reagent for synthetic applications.[1]

Molecular Identity and Physicochemical Properties

This compound is a stable, solid material valued as a synthetic intermediate.[1] Its properties are summarized below. It is critical to distinguish between the different isomers (cis and trans) as their distinct geometries lead to different biological activities and applications.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][4] |

| Molecular Weight | 159.06 g/mol | [1][4] |

| IUPAC Name | cyclobutane-1,3-diamine;dihydrochloride | [1] |

| CAS Numbers | 1314772-13-8 / 1523571-90-5 (Isomer unspecified) | [1] |

| 1523571-17-6 (trans-isomer) | [4] | |

| Not specified (cis-isomer dihydrochloride) | [5][6] | |

| 91301-66-5 (Free base, isomer unspecified) | [7][8] | |

| Appearance | White solid (typical) | [9] |

| Solubility | Enhanced solubility in aqueous media due to the salt form. | [1] |

| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |

| Hydrogen Bond Donors | 2 | [4][7] |

| Hydrogen Bond Acceptors | 2 | [4][7] |

Stereochemistry and Conformational Analysis

The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate some of its torsional strain. This puckering is a defining feature that influences the orientation of substituents. For 1,3-disubstituted cyclobutanes, two key diastereomers exist: cis and trans.

Caption: Relationship between stereoisomers and the core puckered conformation.

-

cis-Isomer: Both amine groups are on the same face of the ring. This can lead to intramolecular interactions or present a bidentate binding motif to a biological target.

-

trans-Isomer: The amine groups are on opposite faces of the ring, projecting into different regions of space. This is often exploited to span larger distances within a binding site.

The choice between the cis and trans isomer is a critical design element in drug discovery, as it dictates the three-dimensional arrangement of the pharmacophoric amine groups.[1][2] The conformational preferences of these diamine derivatives have been evaluated using techniques like X-ray diffraction.[10][11]

Spectroscopic and Analytical Characterization

Confirming the structure and purity of this compound is essential. While specific spectra for this exact compound are not widely published, a competent chemist can rely on foundational principles of spectroscopy to verify its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered, non-planar ring system.

-

Ring Protons: The protons on the cyclobutane ring will appear as multiplets, typically in the range of 1.5-3.0 ppm. The exact chemical shifts and coupling patterns will differ significantly between the cis and trans isomers due to their different symmetries and dihedral angles.[12]

-

Methine Protons (CH-N): The protons attached to the carbons bearing the amino groups will be shifted downfield, likely appearing as multiplets.

-

Amine Protons (-NH₃⁺): In the dihydrochloride form, the amine protons will be present as a broad signal, often exchanging with residual water in the solvent. Its integration would correspond to six protons.

-

-

¹³C NMR:

-

Ring Carbons: The carbon signals for the cyclobutane ring are expected in the aliphatic region. For the trans isomer (with higher symmetry), two signals would be expected: one for the two equivalent methine carbons (C-N) and one for the two equivalent methylene carbons. The cis isomer may show more complex or distinct signals depending on its conformational dynamics.

-

DEPT-135 Experiment: This experiment is invaluable for confirmation. It would show positive signals for CH carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of the ring carbons.[13]

-

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by:

-

N-H Stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt (R-NH₃⁺).

-

N-H Bending: A notable peak around 1600-1500 cm⁻¹.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry will show the mass of the free base cation [C₄H₁₀N₂ + H]⁺ at m/z ≈ 87. The fragmentation pattern would likely involve the loss of ammonia (NH₃) or cleavage of the cyclobutane ring.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by two key features: the reactivity of the primary amine groups and the inherent strain of the cyclobutane ring.

-

Amine Group Reactivity: The primary amine groups are nucleophilic (once liberated from the salt form by a base) and readily undergo standard amine reactions:

-

Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This versatility makes it a powerful building block for elaborating molecular complexity.[1]

-

-

Ring Strain and Stability: Cyclobutane derivatives possess significant ring strain (~26 kcal/mol) compared to larger rings like cyclohexane.[1] While this strain enhances reactivity in certain ring-opening reactions, the C-C bonds are generally stable under typical synthetic conditions (e.g., non-extreme pH and temperature). The dihydrochloride salt form further contributes to the compound's overall stability, making it easy to store and handle.[1]

Synthesis and Purification Protocol

The synthesis of cyclobutane diamines often involves the construction of the four-membered ring through cyclization reactions, followed by functional group manipulations. One established approach relies on malonate chemistry.[10][11]

Principle: This protocol outlines a generalized, multi-step synthesis to produce a Boc-protected cyclobutane diamine intermediate, which can then be deprotected under acidic conditions to yield the target dihydrochloride salt. The Boc-protection strategy allows for controlled functionalization if only one of the two amine groups is to be modified.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Methodology

-

Ring Construction:

-

Rationale: Classical malonate alkylation using a suitable di-electrophile (e.g., 1,3-dihalopropane derivative) with diethyl malonate is a robust method for forming substituted cyclobutane rings.

-

Procedure: To a solution of sodium ethoxide in ethanol, add diethyl malonate. After stirring, add the di-electrophile dropwise and heat the reaction to reflux. Monitor by TLC or GC-MS until starting material is consumed.

-

-

Conversion to Diamine:

-

Rationale: The diester from the previous step is typically converted to a di-acid via saponification, then to a diamine via a Curtius or Hofmann rearrangement.

-

Procedure (Curtius Rearrangement): Convert the di-acid to the corresponding di-acyl chloride using thionyl chloride. React the di-acyl chloride with sodium azide to form the di-acyl azide. Carefully heat the azide in an inert solvent (e.g., toluene) to induce rearrangement to the di-isocyanate, which is then hydrolyzed with aqueous acid to yield the diamine.

-

-

Purification and Isolation of the Dihydrochloride Salt:

-

Rationale: Formation of the dihydrochloride salt is both a purification step and the means of creating a stable, easy-to-handle final product.

-

Procedure: After acidic hydrolysis, concentrate the aqueous solution under reduced pressure. The resulting crude solid is the dihydrochloride salt. Recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/ether) is performed to achieve high purity.

-

-

Self-Validating Quality Control:

-

Confirmation: The identity and purity of the final product must be confirmed.

-

Analysis:

-

Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

Use HPLC to assess purity (>97% is typical for research applications).[4]

-

Confirm the exact mass via HRMS.

-

Melting point analysis can be used as a further indicator of purity.

-

-

Applications in Research and Drug Development

This compound is a highly valued building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The rigid scaffold allows chemists to project the amine functionalities into specific regions of a kinase hinge-binding domain or other protein pockets.

Notable examples include:

-

Kinase Inhibitors: The diamine can be functionalized to create potent and selective inhibitors of various kinases, which are implicated in cancers and inflammatory diseases.[1]

-

Histamine H₃ Receptor Antagonists: 1,3-disubstituted cyclobutanes have been successfully incorporated into drug candidates targeting GPCRs like the histamine H₃ receptor.[3]

-

Constrained Peptide Mimetics: The diamine can serve as a scaffold to mimic peptide turns or loops, a strategy used to develop protease inhibitors or other agents that modulate protein-protein interactions.

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. This compound and related compounds require careful management.

-

Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] The trans-isomer is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid or its solutions.[9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][15] The dihydrochloride salt is generally stable under normal storage conditions.

Conclusion

This compound is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and two versatile primary amine functional groups provides a robust platform for constructing complex and biologically active molecules. By understanding its physical properties, stereochemistry, reactivity, and proper handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.

References

- This compound | CAS 1523571-90-5. Benchchem.

- trans-Cyclobutane-1,3-diamine dihydrochloride | CAS 1523571-17-6. ChemScene.

- Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.

- Cyclobutane-1,3-diamine | C4H10N2. PubChem - NIH.

- CYCLOBUTANE-1,3-DIAMINE 91301-66-5 wiki. Guidechem.

- Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. Enamine.

- Safety Data Sheet for (1R,4R)-N1-Cyclobutylcyclohexane-1,4-diamine dihydrochloride**. KISHIDA CHEMICAL CO., LTD.

- SAFETY DATA SHEET for Cyclobutane-1,1-dicarboxylic acid. Sigma-Aldrich.

- SAFETY DATA SHEET for Diethyl 1,1-cyclobutanedicarboxyl

- Cyclobutanes in Small‐Molecule Drug Candid

- SAFETY DATA SHEET for 1,3-Cyclohexanediamine. Fisher Scientific.

- H-1 proton nmr spectrum of cyclobutane. Doc Brown's Advanced Organic Chemistry.

- NMR Spectroscopy of Cyclobutanes.

- cis-1,3-cyclobutanediamine 97% | CAS: 1363382-21-1. AChemBlock.

- cis-Cyclobutane-1,3-diamine dihydrochloride, 95% Purity. Stancal.

- Drug candidates bearing 1,3-disubstituted cyclobutane moieties.

- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Uses of 13C NMR Spectroscopy. NC State University Libraries - Organic Chemistry.

Sources

- 1. This compound|CAS 1523571-90-5 [benchchem.com]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. cis-1,3-cyclobutanediamine 97% | CAS: 1363382-21-1 | AChemBlock [achemblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 12. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Synthesis and Characterization of cis/trans Isomers of Cyclobutane-1,3-diamine: A Strategic Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Conformational Constraint

In the landscape of modern drug discovery and materials science, the principle of conformational constraint has emerged as a powerful tool for enhancing molecular recognition and optimizing physicochemical properties. By reducing the entropic penalty upon binding to a biological target, rigid molecular scaffolds can significantly improve potency and selectivity.[1] Among these scaffolds, cyclobutane-1,3-diamine and its derivatives are of particular interest, offering a sterically defined three-dimensional arrangement of functional groups that is not readily accessible with more flexible aliphatic chains.[1][2][3][4]

The seemingly subtle difference between the cis and trans isomers of cyclobutane-1,3-diamine can lead to profound differences in biological activity and material properties. The cis isomer presents its amino groups on the same face of the cyclobutane ring, creating a "U-shaped" vector, whereas the trans isomer projects them in opposite directions, resulting in a linear, extended conformation. Harnessing the potential of these distinct spatial arrangements requires robust and reliable methods for their stereocontrolled synthesis, separation, and unambiguous characterization.

This guide provides a field-proven, in-depth perspective on the synthesis and analysis of these valuable building blocks. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in fundamental chemical principles.

Part 1: Stereocontrolled Synthesis from a Common Precursor

The most reliable and scalable pathway to the individual cis and trans isomers of cyclobutane-1,3-diamine begins with the corresponding isomers of cyclobutane-1,3-dicarboxylic acid. This precursor provides a stable and easily separable platform from which the diamines can be accessed with complete retention of stereochemistry. The historical challenges in correctly identifying and synthesizing these diacids underscore the importance of rigorous characterization at every stage.[5]

Foundational Precursor: Cyclobutane-1,3-dicarboxylic Acid

The synthesis of the diacid precursor is well-established, often starting from diethyl malonate. The key is the subsequent separation of the resulting cis and trans diacid isomers, which possess distinct physical properties amenable to classical separation techniques like fractional crystallization.[5]

The Amine-Forming Transformation: Hofmann vs. Curtius Rearrangement

With the pure diacid isomers in hand, the core transformation involves the conversion of the two carboxylic acid functionalities into primary amines, with the loss of one carbon atom each. Both the Hofmann and Curtius rearrangements are exceptionally well-suited for this purpose, as they are known to proceed with complete retention of the migrating group's configuration.[6][7][8] This is the critical principle that allows us to translate the stereochemistry of the precursor directly to the final product.

Workflow: From Dicarboxylic Acid to Diamine

Caption: Synthetic pathways to cis/trans cyclobutane-1,3-diamine.

Experimental Protocol: The Hofmann Rearrangement Route

The Hofmann rearrangement offers a direct conversion of primary amides to amines using common lab reagents.[9][10]

Step 1: Synthesis of cis-Cyclobutane-1,3-dicarboxamide

-

To a stirred suspension of pure cis-cyclobutane-1,3-dicarboxylic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (2.2 eq) and a catalytic amount of DMF at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours or until gas evolution ceases. The clarity of the solution indicates the formation of the diacyl chloride.

-

Concentrate the mixture in vacuo to remove excess oxalyl chloride and DCM.

-

Dissolve the crude diacyl chloride in THF and add it dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess).

-

Stir vigorously for 2 hours, allowing the mixture to warm to room temperature.

-

Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum to yield the pure cis-diamide.

-

Scientist's Insight: The conversion to the diacyl chloride is a crucial activation step. Using oxalyl chloride is advantageous as the byproducts (CO, CO₂, HCl) are gaseous and easily removed. The subsequent amidation is highly exothermic; a slow, controlled addition to cooled ammonium hydroxide is essential to prevent side reactions and ensure high yield.

-

Step 2: Hofmann Rearrangement to cis-Cyclobutane-1,3-diamine

-

Prepare a fresh solution of sodium hypobromite by slowly adding bromine (2.2 eq) to a stirred, ice-cold solution of sodium hydroxide (8.8 eq) in water.

-

Add the cis-diamide (1.0 eq) to the cold sodium hypobromite solution.

-

Slowly warm the reaction mixture to approximately 70-80 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by the disappearance of the solid amide.

-

Cool the reaction mixture and extract the aqueous solution with a suitable organic solvent (e.g., chloroform or ethyl acetate) to isolate the product diamine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude cis-diamine, which can be further purified by distillation or crystallization of its salt (e.g., dihydrochloride).

-

Scientist's Insight: The stoichiometry is critical. Sufficient base is required to deprotonate the amide, form the N-bromoamide, and facilitate the rearrangement. The rearrangement itself involves the formation of a diisocyanate intermediate, which is hydrolyzed in situ under the basic aqueous conditions to the diamine.[6] The same two-step protocol is applied to trans-cyclobutane-1,3-dicarboxylic acid to yield the trans-diamine.

-

Part 2: Unambiguous Characterization of Stereoisomers

Distinguishing between the cis and trans isomers is non-trivial and requires a multi-faceted analytical approach. While both have the same mass, their different spatial arrangements give rise to unique spectroscopic signatures.

Analytical Workflow for Isomer Identification

Caption: A multi-technique workflow for isomer characterization.

The Power of NMR Spectroscopy

NMR is the most powerful tool for differentiating the isomers in solution. The puckered, non-planar nature of the cyclobutane ring means the analysis is more complex than for a flat ring.[11] The key differences arise from symmetry and through-space interactions.

| Parameter | cis-Cyclobutane-1,3-diamine | trans-Cyclobutane-1,3-diamine | Rationale |

| Symmetry Element | C₂ᵥ (plane of symmetry) | C₂ₕ (center of inversion) | The differing symmetry elements dictate the magnetic equivalence of protons and carbons. |

| ¹H NMR Signals | Typically shows three distinct multiplets: one for the two equivalent methine protons (H1, H3) and two for the axial/equatorial methylene protons (H2, H4). | Can show simpler spectra due to higher symmetry. One signal for the two equivalent methine protons and one for the four equivalent methylene protons. | In the trans isomer, the two methine protons are equivalent, and all four methylene protons are chemically equivalent due to the center of inversion. In the cis isomer, the methylene protons are diastereotopic (axial vs. equatorial). |

| ¹³C NMR Signals | Two signals expected: C1/C3 (methine) and C2/C4 (methylene). | Two signals expected: C1/C3 (methine) and C2/C4 (methylene). | While both may show two signals, their chemical shifts will differ due to the different steric environments. |

| Key Differentiator | Nuclear Overhauser Effect (NOE): A strong NOE correlation is expected between the methine proton (H1) and the cis-methylene protons (H2/H4) on the same face of the ring. | NOE: No significant NOE is expected between a methine proton (H1) and the trans-methylene protons (H2/H4). | NOE detects through-space proximity. This is the most definitive NMR experiment for assigning relative stereochemistry in cyclobutane systems.[12] |

Confirmatory Techniques

-

FT-IR Spectroscopy: Both isomers will display characteristic N-H stretching bands (~3300-3400 cm⁻¹) and C-H stretching bands (~2850-2950 cm⁻¹). While the overall spectra will be similar, subtle differences in the fingerprint region (< 1500 cm⁻¹) can arise from the different vibrational modes allowed by their respective symmetries.

-

Mass Spectrometry: Electron impact (EI) or chemical ionization (CI) mass spectrometry will confirm the molecular weight (MW = 86.14 g/mol ).[13] The molecular ion peak (M⁺) will be identical for both isomers. Fragmentation patterns may show minor, often unreliable, differences in the relative abundance of fragment ions.

-

X-ray Crystallography: This is the "gold standard" for absolute structural determination.[14] Growing a suitable single crystal of the diamine or, more practically, a solid derivative (e.g., the dihydrochloride or a bis-amide) provides irrefutable proof of the cis or trans configuration in the solid state.[1][4][15] The analysis will reveal precise bond lengths, bond angles, and the puckered conformation of the cyclobutane ring.

Conclusion

The stereocontrolled synthesis of cis- and trans-cyclobutane-1,3-diamine is a readily achievable process when approached with a clear strategy. The key lies in leveraging the separability of the dicarboxylic acid precursors and employing a stereoretentive rearrangement reaction like the Hofmann or Curtius. Subsequent, rigorous characterization, spearheaded by advanced NMR techniques and confirmed where necessary by X-ray crystallography, provides the absolute certainty required for their application in high-stakes fields like drug development. By understanding the chemical principles behind each step, researchers can confidently produce and validate these valuable, conformationally constrained building blocks for their specific applications.

References

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.NTU & IRep. (2021-11-08).

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI.

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI. (2025-10-16).

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- Hofmann Rearrangement.Alfa Chemistry.

- Hofmann Rearrangement Reaction.TCI EUROPE N.V..

- Enantioselective Synthesis of Cyclobutanes.ChemistryViews. (2023-10-03).

- Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.American Chemical Society. (2010-08-09).

- Hofman rearrangement.Slideshare.

- Amine synthesis by Hofmann rearrangement.Química Organica.org.

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.

- Hofmann Rearrangement: Mechanism & Examples.NROChemistry.

- Curtius rearrangement.Wikipedia.

- Curtius Rearrangement.Alfa Chemistry.

- The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.PMC - NIH.

- Curtius Rearrangement.Organic Chemistry Portal.

- Drug candidates bearing 1,3-disubstituted cyclobutane moieties.

- Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.Enamine.

- The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses.Organic & Biomolecular Chemistry (RSC Publishing).

- Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condens

- trans-1,3-CyclobutanediaMine hydrochloride (1:2)(1523571-17-6) 1 H NMR.ChemicalBook.

- CYCLOBUTANE-1,3-DIAMINE 91301-66-5 wiki.Guidechem.

- Cyclobutane-derived diamines: synthesis and molecular structure.PubMed. (2010-09-03).

- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.

- Cyclobutane-1,3-diamine | C4H10N2.PubChem - NIH.

- Identification of diastereomeric cyclobutyl dimers in a mixture by NMR.Indian Academy of Sciences.

- Cyclobutane-1,3-Diacid (CBDA)

- cyclobutane-1,3-diol(63518-47-8) 1H NMR spectrum.ChemicalBook.

- Cyclobutane Derivatives. III. cis-1,3-Cyclobutanedicarboxylic Acid.Scilit. (1942-10-31).

- Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby.

- Synthesis of 1,3-Substituted Cyclobutanes by Alleno

- X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).

- Synthesis and Characterization of 1,2,3,4-Cyclobutanetetranitramine Derivatives.

- Separation and purification of cis and trans isomers.

- NMR Spectroscopy of Cyclobutanes.

- X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.OUCI.

- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomeris

- Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer?Chemistry Stack Exchange. (2016-09-22).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 4. Cyclobutane-derived diamines: synthesis and molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 6. Hofman rearrangement | PPTX [slideshare.net]

- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Amine synthesis by Hofmann rearrangement [quimicaorganica.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. ias.ac.in [ias.ac.in]

- 13. Cyclobutane-1,3-diamine | C4H10N2 | CID 22022636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

- 15. researchgate.net [researchgate.net]

An In-Depth Spectroscopic Guide to Cyclobutane-1,3-diamine Dihydrochloride for Advanced Research

Cyclobutane-1,3-diamine and its derivatives are of significant interest in medicinal chemistry and materials science due to the rigid, three-dimensional structure imparted by the cyclobutane core. The dihydrochloride salt form enhances the compound's stability and solubility, making it a practical precursor for various synthetic applications. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives. This guide offers a detailed examination of the key spectroscopic data for both the cis- and trans- isomers of cyclobutane-1,3-diamine dihydrochloride.

Molecular Structure and Stereoisomerism

This compound (C₄H₁₂Cl₂N₂) possesses a puckered four-membered ring, which leads to the existence of two geometric isomers: cis and trans. In the cis-isomer, the two ammonium groups are on the same face of the ring, while in the trans-isomer, they are on opposite faces. This stereochemical difference has a profound impact on the molecule's symmetry and, consequently, its spectroscopic signatures.

Caption: A typical workflow for NMR analysis of diamine dihydrochloride salts.

Causality in Experimental Choices:

-

Solvent: Deuterated water (D₂O) is the solvent of choice due to the high solubility of the dihydrochloride salt and to avoid a large interfering solvent proton signal.

-

Locking and Shimming: These steps are critical for achieving high resolution and sharp spectral lines by ensuring a stable and homogeneous magnetic field.

-

2D NMR (COSY, HSQC): These experiments are invaluable for definitively assigning proton and carbon signals by revealing their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectra of the cis- and trans-isomers are expected to show distinct patterns due to their different symmetries. In the dihydrochloride form, the protons on the carbons adjacent to the ammonium groups (C-H) will be deshielded (shifted to a higher ppm value) compared to the methylene protons (CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in D₂O

| Proton | cis-Isomer (Predicted) | trans-Isomer (Predicted) | Multiplicity |

| CH-NH₃⁺ | ~3.5 - 3.8 | ~3.5 - 3.8 | Multiplet |

| CH₂ (axial) | ~2.2 - 2.5 | ~2.2 - 2.5 | Multiplet |

| CH₂ (equatorial) | ~2.6 - 2.9 | ~2.6 - 2.9 | Multiplet |

Expert Interpretation:

-

Symmetry: The trans-isomer possesses a higher degree of symmetry (C₂h point group) than the cis-isomer (C₂v point group). This can lead to a simpler spectrum for the trans isomer, although the complexity of the puckered ring can still result in complex multiplets for both.

-

Chemical Shift Rationale: The electron-withdrawing effect of the positively charged ammonium group causes the adjacent methine protons (CH-NH₃⁺) to resonate at a lower field (higher ppm) compared to the methylene protons of the cyclobutane ring. The puckered nature of the ring results in non-equivalent axial and equatorial protons on the methylene carbons, leading to distinct signals and complex coupling patterns.

¹³C NMR Spectroscopy

The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound in D₂O

| Carbon | cis-Isomer (Predicted) | trans-Isomer (Predicted) |

| C-NH₃⁺ | ~45 - 50 | ~45 - 50 |

| CH₂ | ~30 - 35 | ~30 - 35 |

Expert Interpretation:

-

Symmetry Impact: For the trans-isomer, due to its higher symmetry, we expect to see two distinct carbon signals: one for the two equivalent methine carbons (C-NH₃⁺) and one for the two equivalent methylene carbons (CH₂). The cis-isomer, having lower symmetry, could potentially show more than two signals depending on the ring conformation, but two signals are most likely to be observed due to rapid conformational averaging.

-

Chemical Shift Justification: Similar to the ¹H NMR, the carbons bonded to the electron-withdrawing ammonium groups are significantly deshielded and appear at a lower field compared to the methylene carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. For this compound, the key vibrational bands will be those associated with the ammonium (NH₃⁺) and alkyl (C-H) groups.

Experimental Protocol for IR Data Acquisition

Caption: Standard workflow for obtaining an IR spectrum of a solid sample.

Self-Validating Protocol: The use of a potassium bromide (KBr) pellet is a standard and reliable method for obtaining high-quality IR spectra of solid samples. The KBr is transparent in the mid-IR region, ensuring that the observed absorption bands are solely from the analyte.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | Stretching |

| N-H (Ammonium) | ~1600 - 1500 | Medium | Bending |

| C-H (Alkyl) | 2980 - 2850 | Medium | Stretching |

| C-H (Alkyl) | ~1470 - 1430 | Medium | Bending |

Authoritative Grounding & Interpretation:

-

The broad and strong absorption in the 3200-2800 cm⁻¹ region is highly characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is due to hydrogen bonding.

-

The bending vibrations for the ammonium group typically appear in the 1600-1500 cm⁻¹ range.

-

The C-H stretching and bending vibrations of the cyclobutane ring are expected in their usual regions for saturated hydrocarbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is crucial for determining the molecular weight and confirming the elemental composition. For this compound, electrospray ionization (ESI) is a suitable technique.

Expected Fragmentation Pattern

Under ESI-MS conditions, the molecule is expected to be observed as the dication [M]²⁺ or, more commonly, as the monocation after the loss of a chloride and a proton, [M-H-Cl]⁺, or the protonated free diamine [M-2Cl-H]⁺.

Caption: A plausible fragmentation pathway for this compound in ESI-MS.

Table 4: Predicted Key Ions in the ESI-Mass Spectrum of this compound

| Ion | Formula | Calculated m/z | Interpretation |

| [M-H-Cl]⁺ | [C₄H₁₁N₂Cl]⁺ | 122.06 | Loss of a proton and a chloride ion |

| [M-2Cl-H]⁺ | [C₄H₁₁N₂]⁺ | 87.10 | Protonated free diamine |

| [M-2Cl]²⁺ | [C₄H₁₂N₂]²⁺ | 43.55 | Dication of the free diamine |

Trustworthiness of the Protocol: Electrospray ionization is a soft ionization technique, which often allows for the observation of the intact molecular ion or quasi-molecular ion, providing reliable molecular weight information. The predicted fragments are based on common fragmentation pathways for similar compounds.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a detailed overview of the expected NMR, IR, and MS data for both the cis- and trans-isomers. The distinct spectroscopic features arising from their stereochemical differences allow for their unambiguous identification. The provided protocols and interpretations, grounded in established scientific principles and authoritative literature, serve as a valuable resource for scientists working with this important chemical intermediate.

References

-

Radchenko, D. S., et al. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure. The Journal of Organic Chemistry, 75(17), 5941-5952. [Link]

-

PubChem Compound Summary for CID 22022636, Cyclobutane-1,3-diamine. National Center for Biotechnology Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Introduction: The Rising Prominence of a Strained Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Stereochemistry of 1,3-Disubstituted Cyclobutane Rings

In the landscape of medicinal chemistry, the cyclobutane ring has emerged from a structural curiosity to a highly valued scaffold.[1] Its utility lies in its ability to act as a conformationally restricted isostere, replacing more flexible alkyl chains or planar aromatic rings to lock pharmacophoric elements into a well-defined three-dimensional arrangement.[1][2][3] This conformational rigidity can lead to significant improvements in binding affinity, selectivity, and metabolic stability.

Among the various substitution patterns, the 1,3-disubstituted motif is particularly prevalent in drug design.[3] However, harnessing its full potential requires a deep and nuanced understanding of its stereochemical behavior. The seemingly simple choice between a cis and trans arrangement of substituents is governed by the unique conformational dynamics of the four-membered ring—a interplay of angle and torsional strain that dictates stability and spatial orientation.

This guide provides a comprehensive exploration of the stereochemistry of 1,3-disubstituted cyclobutanes, designed for researchers, scientists, and drug development professionals. We will dissect the foundational principles of cyclobutane conformation, analyze the energetic factors that determine isomeric preference, and detail the authoritative analytical techniques required for unambiguous stereochemical assignment.

Part 1: The Conformational Landscape of the Cyclobutane Ring

To understand the stereochemistry of substituted cyclobutanes, one must first appreciate the structure of the parent ring. Unlike the flat polygon often depicted in 2D drawings, cyclobutane is not planar. A hypothetical planar structure would suffer from two major energetic penalties:

-

Angle Strain: The internal C-C-C bond angles would be 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.

-

Torsional Strain: All eight C-H bonds on adjacent carbons would be fully eclipsed, leading to substantial van der Waals repulsion.[4]

To alleviate the severe torsional strain, the cyclobutane ring adopts a non-planar, "puckered" or "folded" conformation.[1][4][5] This puckering reduces the eclipsing interactions between adjacent C-H bonds. The energetic cost of this distortion is a slight increase in angle strain, as the C-C-C bond angles decrease further to approximately 88°.[1][4] The equilibrium geometry is a fine balance between these opposing forces, with the relief of torsional strain being the dominant factor. The total strain energy of cyclobutane is approximately 26.3 kcal/mol.[1]

This puckering creates two distinct types of substituent positions, analogous to the chair conformation of cyclohexane: pseudo-axial (pointing more perpendicular to the ring's average plane) and pseudo-equatorial (pointing more outwards from the ring's perimeter). The energy barrier for ring inversion between the two equivalent puckered conformers is very low, making the ring highly flexible at room temperature.[6]

Part 2: Unraveling Cis/Trans Isomerism in 1,3-Disubstituted Systems

When two substituents are placed at the 1 and 3 positions of a cyclobutane ring, two diastereomers are possible: cis, where the substituents are on the same face of the ring, and trans, where they are on opposite faces.[7]

The General Rule of Stability: Cis is Favored

For the vast majority of 1,3-disubstituted cyclobutanes, the cis isomer is thermodynamically more stable than the trans isomer .[8][9] This counterintuitive preference, opposite to that seen in 1,2- and 1,4-disubstituted cyclohexanes, is a direct consequence of the ring's puckered nature.

-

Cis Isomer: In the puckered conformation, the two substituents on the same face of the ring can both adopt pseudo-equatorial (e,e) positions. This arrangement minimizes steric hindrance, as the bulky groups are directed away from the rest of the ring.

-

Trans Isomer: For the substituents to be on opposite faces, one must occupy a pseudo-equatorial (e) position while the other is forced into a pseudo-axial (a) position. The axial substituent experiences unfavorable steric interactions with the axial hydrogen at the 3-position (a 1,3-diaxial-like interaction), destabilizing the molecule.[9]

An Authoritative Exception to the Rule

Scientific principles are often defined as much by their exceptions as by the rules themselves. A notable exception is 1,3-diphenylsulfonylcyclobutane . In this case, equilibration studies and ab initio calculations have shown that the trans isomer is more stable than the cis isomer by approximately 2.1-2.6 kcal/mol.[8][10] The prevailing explanation is that the bulky, electron-withdrawing sulfonyl groups force the cyclobutane ring to adopt a nearly planar geometry. In a planar ring, the severe steric clash between the two large substituents in the cis arrangement outweighs the 1,3-diaxial interactions that would normally destabilize the trans isomer in a puckered ring. This serves as a critical reminder that substituent electronics and sterics can override the general conformational preferences of the scaffold.

A Note on Chirality

It is important to recognize that for 1,3-disubstituted cyclobutanes where the two substituents are identical (e.g., 1,3-dimethylcyclobutane), both the cis and trans isomers possess a plane of symmetry and are therefore achiral (meso compounds).[3][11] Chirality only arises if the two substituents are different.

Quantitative Stability Data

The following table summarizes the relative thermodynamic stability of cis and trans isomers for select 1,3-disubstituted cyclobutanes.

| Compound | More Stable Isomer | Approximate Energy Difference (ΔG) | Reference(s) |

| 1,3-Cyclobutanedicarboxylic acid | cis | Data suggests cis is preferred | [12] |

| 1,3-Diphenylsulfonylcyclobutane | trans | 2.1 kcal/mol | [8][10] |

Part 3: Authoritative Methodologies for Stereochemical Determination

The correct assignment of stereochemistry is non-negotiable in drug development. A mix-up between a potent cis isomer and an inactive trans isomer can have profound consequences. A multi-pronged approach combining spectroscopic, crystallographic, and computational methods provides the most trustworthy and self-validating system for determination.

Method 1: NMR Spectroscopy - Probing Spatial Relationships

NMR is the most powerful tool for determining stereochemistry in solution. The key lies in exploiting through-space and through-bond correlations.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: The NOE is the gold standard for this task. It relies on the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of bonding.[13] A 2D NOESY experiment will reveal cross-peaks between spatially proximal protons.

-

Causality in Interpretation: For a cis-1,3-disubstituted cyclobutane in its preferred diequatorial conformation, a clear NOE signal will be observed between the protons (or substituent groups) at the C1 and C3 positions. For the trans isomer, no such NOE will be seen between these two groups due to the larger distance in the axial/equatorial arrangement.[14][15] This provides a direct and unambiguous diagnostic handle.

-

-

J-Coupling Constants: While vicinal coupling (³J) is highly informative in six-membered rings, long-range coupling (⁴J) across four bonds can be particularly useful in cyclobutanes. The magnitude of ⁴J(HH) couplings shows a strong dependence on the stereochemical relationship, with ⁴J(eq-eq) being significantly larger (ca. 5 Hz) than ⁴J(ax-ax) (ca. 0 Hz).[16] Careful analysis of these coupling patterns can corroborate assignments made via NOE.

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM. Ensure the sample is free of paramagnetic impurities.

-

Data Acquisition: Acquire a standard 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Key Parameter - Mixing Time (τₘ): The choice of mixing time is critical. Start with a mixing time of 500-800 ms. This duration is typically sufficient for NOEs between protons separated by 3-4 Å to evolve without being dominated by spin diffusion.

-

Data Processing: Process the 2D data using appropriate window functions (e.g., squared sine-bell) in both dimensions and perform a Fourier transform.

-

Analysis:

-

Reference the diagonal of the spectrum, which corresponds to the 1D proton spectrum.

-

Look for off-diagonal cross-peaks. A cross-peak at the chemical shifts (δ₁, δ₂) indicates an NOE between proton 1 and proton 2.

-

Crucial Diagnostic: For the protons at C1 and C3, the presence of a cross-peak is a strong indicator of a cis relationship. The absence of this cross-peak strongly suggests a trans relationship.

-

Correlate with other expected NOEs (e.g., between geminal or vicinal protons) to validate the overall structure.

-

Method 2: Single-Crystal X-ray Crystallography

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of stereochemistry and conformation in the solid state.[17][18][19] It generates a precise 3D map of electron density, allowing for the direct visualization of the relative orientation of all atoms and substituents.

-

Trustworthiness: As a direct imaging technique, it is considered the "gold standard" and is often required for regulatory filings.

-

Caveat: The primary challenge is obtaining diffraction-quality crystals. Furthermore, the solid-state conformation may not exclusively represent the conformational ensemble present in solution, where biological activity occurs. Therefore, it is best used in conjunction with solution-state NMR data.

Method 3: Computational Chemistry

In silico modeling serves as a powerful predictive and corroborative tool. By using quantum mechanics methods like Density Functional Theory (DFT), one can calculate the ground-state energies of both the cis and trans isomers.[6][8]

-

Causality in Application: The isomer calculated to have the lower potential energy is predicted to be the more stable thermodynamic product. If this prediction aligns with the experimental findings from NMR and/or equilibration studies, it significantly strengthens the stereochemical assignment.[10]

-

Structure Generation: Build 3D models of both the cis and trans isomers of the target molecule using a molecular editor.

-

Geometry Optimization: Perform a full geometry optimization for each isomer using a reliable DFT functional and basis set (e.g., B3LYP/6-31G*). This step locates the lowest energy conformation for each isomer.

-

Energy Calculation: Calculate the single-point electronic energy of each optimized structure at a higher level of theory if necessary.

-

Comparison: Compare the final energies. The difference in energy (ΔE) provides a quantitative prediction of the relative stability of the two isomers.

Conclusion: A Framework for Rational Design

The stereochemistry of 1,3-disubstituted cyclobutanes is a fascinating case study in the balance of steric and electronic forces within a strained ring system. While the general preference for the cis isomer provides a useful guiding principle, a thorough understanding must also account for exceptions driven by the specific nature of the substituents. For the drug development professional, this knowledge is not merely academic; it is fundamental to the rational design of potent and selective therapeutics. By employing a robust, multi-faceted analytical workflow centered on NMR spectroscopy and supported by X-ray crystallography and computational chemistry, researchers can confidently navigate the stereochemical complexities of this valuable scaffold and unlock its full potential in the creation of next-generation medicines.

References

-

Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School. Available at: [Link]

-

Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. PubMed. Available at: [Link]

-

Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. ResearchGate. Available at: [Link]

-

1,3-Diphenylsulphonylcyclobutane: an unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Canadian Science Publishing. Available at: [Link]

-

Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. Available at: [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. Available at: [Link]

-

Substituent Effects on the Puckering Mode of the Cyclobutane Ring and the Glycosyl Bond of Cis-Syn Photodimers. PubMed. Available at: [Link]

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

-

X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. ResearchGate. Available at: [Link]

-

Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic Chemistry Portal. Available at: [Link]

-

An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. ProQuest. Available at: [Link]

-

Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. NIH National Library of Medicine. Available at: [Link]

-

Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. Available at: [Link]

-

Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Indian Academy of Sciences. Available at: [Link]

-

Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. NIH National Library of Medicine. Available at: [Link]

-

Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]

-

Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. Available at: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. NIH National Library of Medicine. Available at: [Link]

-

X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). ResearchGate. Available at: [Link]

-

A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. Available at: [Link]

-

Conformational analysis of cycloalkanes. ResearchGate. Available at: [Link]

-

Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]

-

NMR Spectroscopy of Cyclobutanes. ResearchGate. Available at: [Link]

-

NMR studies of bipyrimidine cyclobutane photodimers. PubMed. Available at: [Link]

-

Nuclear Overhauser effect. Wikipedia. Available at: [Link]

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane - ProQuest [proquest.com]

- 9. echemi.com [echemi.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. chemistryschool.net [chemistryschool.net]

- 12. researchgate.net [researchgate.net]

- 13. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]

- 14. ias.ac.in [ias.ac.in]

- 15. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Navigating the Purity Landscape of Cyclobutane-1,3-diamine dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Rising Prominence of a Constrained Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design of small molecule inhibitors increasingly leverages rigid and sterically defined scaffolds to achieve high potency and selectivity. Among these, cyclobutane-1,3-diamine has emerged as a critical building block, particularly for a new generation of kinase inhibitors. Its constrained four-membered ring offers a unique three-dimensional geometry that can precisely orient pharmacophoric elements within a target's binding site. This guide provides an in-depth technical overview of the commercial availability, purity profiles, and analytical considerations for Cyclobutane-1,3-diamine dihydrochloride, a key intermediate for researchers and professionals in pharmaceutical development. The dihydrochloride salt form enhances the stability and handling of this versatile diamine.

A significant application driving the demand for high-purity this compound is its role in the synthesis of Janus kinase (JAK) inhibitors.[1][2][3][4] The JAK family of enzymes is central to cytokine signaling pathways that are implicated in a range of inflammatory and autoimmune disorders.[2][3] The stereochemistry of the cyclobutane core, specifically the cis-isomer, is often crucial for optimal binding and inhibitory activity against JAK isoforms.[5] Therefore, a thorough understanding of the commercial sources and the purity, including isomeric content, of this intermediate is paramount for successful drug development campaigns.

Commercial Availability and Purity Specifications

This compound is available from a range of specialized chemical suppliers. The purity levels offered are generally suitable for research and development purposes, with most suppliers providing material with a purity of ≥97%.

| Supplier | Reported Purity | Notes |

| Fluorochem | 97%[6] | Offers various pack sizes. |

| ChemScene | ≥97% | Provides both trans and unspecified isomer mixtures. |

| Aladdin Scientific | ≥97% | Specifically lists the cis-isomer of a methylated analog.[7] |

| BLD Pharm | Data available upon request | Lists various CAS numbers for different isomers and salt forms.[8] |

| Amadis Chemical | 97% | Provides access to NMR, HPLC, and LC-MS data.[9] |

It is crucial for researchers to note that the commercially available product may be a mixture of cis and trans isomers unless specified otherwise. Given the stereochemical importance in many applications, particularly in kinase inhibitor synthesis, sourcing the specific isomer is often necessary.[5]

Decoding the Certificate of Analysis (CoA): A Representative Example

While a specific Certificate of Analysis for every batch from all suppliers is not publicly available, a typical CoA for a high-purity pharmaceutical intermediate like this compound would contain the following key information, in line with GMP requirements for intermediates.[10][11][12][13][14]

Certificate of Analysis

| Product Name: | This compound |

| CAS Number: | 1314772-13-8 (isomer mixture) |

| Batch Number: | CHM-2025-00123 |

| Molecular Formula: | C₄H₁₂Cl₂N₂ |

| Molecular Weight: | 159.06 g/mol |

| Date of Manufacture: | Jan-2026 |

| Retest Date: | Jan-2028 |

| Test | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identification by ¹H NMR | Conforms to structure | Conforms | NMR-001 |

| Purity by HPLC | ≥ 97.0% | 98.5% | HPLC-001 |

| Isomeric Purity (cis isomer) | Report Value | 99.1% | HPLC-001 |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | KF-001 |

| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS-001 |

| Sulphated Ash | ≤ 0.1% | 0.05% | USP <281> |

Approved by: Dr. Jane Doe, Quality Control Manager

Synthesis, Purification, and Impurity Profile

A robust understanding of the synthetic and purification methodologies is essential for anticipating potential impurities that could impact downstream applications.

Synthetic Routes: A Focus on Stereoselectivity

The synthesis of cyclobutane diamines can be approached through several routes, with a significant focus on controlling the stereochemistry to yield the desired cis or trans isomer.

A common strategy involves the use of malonate alkylation to construct the cyclobutane ring.[15][16] More advanced, stereoselective syntheses are often employed to produce the medicinally important cis-isomer.[5] Other innovative approaches include the contraction of pyrrolidines to stereoselectively form cyclobutanes.[17][18]

Caption: A generalized workflow for the synthesis of this compound.

Purification Strategies for Isomer Separation

The separation of cis and trans isomers of cyclobutane derivatives can be challenging due to their similar physical properties. Common laboratory and industrial purification techniques include:

-

Fractional Crystallization: This classical method can be effective if there is a significant difference in the solubility of the isomeric salts.

-

Chromatography: High-performance liquid chromatography (HPLC) and flash chromatography are powerful techniques for separating diastereomers.[19] For chiral separations of enantiomers, a chiral stationary phase (CSP) is necessary.[19] The choice between normal-phase and reversed-phase chromatography depends on the polarity of the specific diamine derivative being purified.[19]

Common Impurities to Consider

Researchers should be aware of potential impurities that may be present in commercially available this compound:

-

The undesired isomer: For applications requiring the pure cis- or trans-isomer, the other isomer is a critical impurity to monitor.

-

Residual Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials or reagents in the final product.

-

By-products of the reaction: Side reactions can generate structurally related impurities.

-

Residual Solvents: Solvents used in the synthesis and purification may be present in trace amounts.

-

Inorganic Salts: By-products from the salt formation or other steps may be present.

Analytical Methodologies for Quality Control

Rigorous analytical testing is crucial to ensure the purity and isomeric integrity of this compound. The validation of these analytical methods should follow established guidelines to ensure their accuracy, precision, and reliability.[20][21][22][23]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural elucidation and purity assessment of this compound.

-

¹H NMR: Provides information on the proton environment. The chemical shifts and coupling constants of the cyclobutane ring protons can be used to distinguish between cis and trans isomers. In the trans isomer of some 1,3-disubstituted cyclobutanes, the ring protons can be equivalent, leading to simpler spectra, whereas the cis isomer often displays more complex splitting patterns due to the different chemical environments of the protons.

-

¹³C NMR: Confirms the carbon framework of the molecule. The number of signals can indicate the symmetry of the isomer.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Data Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative ratios of different protons. Analyze the chemical shifts and coupling patterns to confirm the structure and assess for the presence of impurities.

Caption: A standard workflow for the NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity and isomeric ratio of this compound with high accuracy and precision.

Experimental Protocol: HPLC Purity and Isomer Analysis

-

Column Selection: A reversed-phase C18 column is often suitable for the analysis of polar compounds like diamine hydrochlorides. For challenging separations of isomers, specialized columns or ion-pair chromatography may be necessary.

-

Mobile Phase Preparation: A typical mobile phase could consist of a buffered aqueous solution (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase can be critical for achieving good peak shape and resolution.

-

Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., water or mobile phase) at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm) is often used for compounds lacking a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can also be employed.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. The isomeric ratio is calculated from the relative areas of the isomer peaks.

Conclusion: Ensuring Quality for Advanced Drug Discovery

This compound is a valuable and increasingly utilized building block in medicinal chemistry, particularly for the development of targeted therapies like JAK inhibitors. The commercial availability of this intermediate at high purity is crucial for the success of these research and development endeavors. A comprehensive understanding of the supplier landscape, typical purity specifications, underlying synthesis and purification methods, and robust analytical techniques for quality control is essential for any scientist working with this compound. By carefully considering the factors outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their starting materials, ultimately contributing to the successful advancement of new therapeutic agents.

References

- ECA Academy. (2017, March 1).

- Scribd.

- Fluorochem. This compound.

- Benchchem.

- Biocompare.

- SafetyCulture. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components.

- Advent Chembio.

- DDReg Pharma.

- BLD Pharm. 1314772-13-8|this compound.

- 幺米Lab. This compound, 98%+.

- Amadis Chemical. Cyclobutane-1,3-diamine,91301-66-5.

- PubMed. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors.

- Google Patents.

- Pharmaceutical Technology. (2005).

- Supporting Information.

- Eurachem. (2025, May 28). 7.

- ResearchGate. (2025, August 6).

- ACS Publications. (2010). Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.

- PMC.

- ResearchGate. (2024, July). Validation of New Micro-spectrophotometric Method to Determine Diamine Oxidase Activity in Serum.

- NTU > IRep. (2021, November 8). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- Gavin Publishers.

- PMC. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.

- ResearchGate. (2025, August 7). NMR Spectroscopy of Cyclobutanes.

- PharmOut. (2016, July 4). D1.T4.3.

- ChemicalBook. TRANS-CYCLOBUTANE-1,2-DICARBOXYLIC ACID(1124-13-6) 13C NMR spectrum.

- PubChem. Cyclobutane-1,3-diamine.

- ResearchGate. (2025, August 7). (PDF) Synthesis of Cis-Diammine (1,1-cyclobutane dicarboxylate)

- Enamine. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.

- NIH.

- Reddit. (2018, February 27). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane.

- PubMed. (2025, May 5).

- MDPI.

- PMC. (2018, December 1). Clinical significance of Janus Kinase inhibitor selectivity.

- PubMed. Interactions of janus kinase inhibitors with drug transporters and consequences for pharmacokinetics and toxicity.

- ResearchGate. (2025, August 29). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.

- OUCI. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure.

Sources

- 1. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions of janus kinase inhibitors with drug transporters and consequences for pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. biocompare.com [biocompare.com]

- 8. 1314772-13-8|this compound|BLD Pharm [bldpharm.com]

- 9. Cyclobutane-1,3-diamine,91301-66-5-Amadis Chemical [amadischem.com]

- 10. GMP Requirements for Certificates of Analysis (CoA) - ECA Academy [gmp-compliance.org]

- 11. scribd.com [scribd.com]

- 12. contractlaboratory.com [contractlaboratory.com]

- 13. Certificate of Analysis (CoA) in Pharma | Advent [adventchembio.com]

- 14. What is a Certificate of Analysis (CoA) [ddregpharma.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Cyclobutane-Derived Diamines: Synthesis and Molecular Structure - Enamine [enamine.net]

- 17. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 18. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 21. 7. Validation of analytical methods [eurachem.org]

- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 23. pharmout.net [pharmout.net]

Safety, handling, and storage guidelines for Cyclobutane-1,3-diamine dihydrochloride.

An In-Depth Technical Guide to the Safe Handling, and Storage of Cyclobutane-1,3-diamine dihydrochloride

This guide provides comprehensive safety, handling, and storage protocols for this compound (CAS No. 1523571-90-5 / 1314772-13-8), a critical building block in medicinal chemistry and materials science.[1] As a diamine salt, its unique structural properties necessitate rigorous adherence to safety procedures to mitigate risks for researchers and ensure experimental integrity.[1] This document is intended for laboratory personnel, including researchers, chemists, and drug development professionals, who work with this compound.

Hazard Identification and GHS Classification

This compound is classified as hazardous. The primary risks associated with this compound are related to ingestion and irritation of the skin, eyes, and respiratory tract.[2][3]

GHS Pictogram:

Key Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

The dihydrochloride salt form enhances stability and solubility for handling, but the amine functional groups are the basis for its potential biological and chemical reactivity.[1] It is imperative to treat this compound with the appropriate precautions to avoid direct contact and inhalation.

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound powder must be conducted in a certified chemical fume hood to prevent inhalation of dust.[4][5] The workspace should have an available exhaust/ventilator system.[6]

-

Safety Stations: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[6][7]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. The following must be worn at all times when handling the compound:

-

Eye and Face Protection: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[4][5] If there is a significant splash risk, a face shield should be worn in addition to goggles.[8][9]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., disposable nitrile gloves) must be worn.[5][10] Gloves should be inspected for integrity before each use and changed immediately if contamination occurs.[5]

-